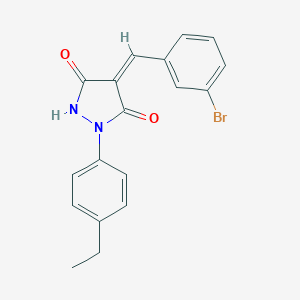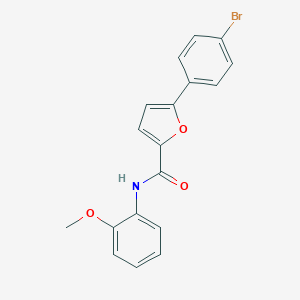![molecular formula C16H15ClN2OS B327267 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a chlorophenoxyethyl group, which imparts specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. One common synthetic route starts with the preparation of 4-chlorophenoxyethanol, which is then reacted with 2-methylthiobenzimidazole under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the chlorophenoxyethyl group can interact with receptor sites, modulating their function. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(4-Chloro-phenoxy)-2-(trifluoromethyl)phenyl)ethanone
- 4-Chloro-6-phenoxy-2-phenylpyrimidine
Uniqueness
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzimidazole core and a chlorophenoxyethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the methylsulfanyl group enhances its potential as an enzyme inhibitor, while the chlorophenoxyethyl group provides additional binding interactions with molecular targets .
Eigenschaften
Molekularformel |
C16H15ClN2OS |
|---|---|
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2OS/c1-21-16-18-14-4-2-3-5-15(14)19(16)10-11-20-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
JHMYSVQWTZMPJZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-2-(benzylimino)-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B327185.png)
![METHYL 3-(5-{[(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B327190.png)
![1-(4-Fluorophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327191.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B327196.png)


![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B327204.png)



